N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural motifs of pyrazolo[1,5-a]pyridine and isoxazole. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary targets of the compound “N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide” are currently unknown. This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known to have a high impact in medicinal chemistry . .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to possess significant photophysical properties , suggesting they may interact with light-dependent biochemical pathways
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it may have potential antitumor and enzymatic inhibitory activity . .
Action Environment
One study suggests that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like iron(III) chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the pyrazolo[1,5-a] core but differs in the fused ring structure.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness: N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide is unique due to its combination of pyrazolo[1,5-a]pyridine and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-11(10-2-5-13-17-10)14-8-3-6-15-9(7-8)1-4-12-15/h1-7H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCRPVHFBCROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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